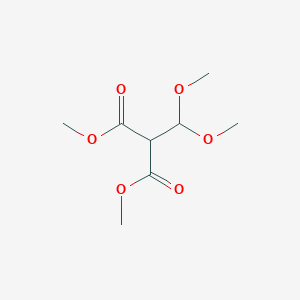
Dimethyl 2-(dimethoxymethyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(dimethoxymethyl)propanedioate is an organic compound that belongs to the class of malonate esters. It is a derivative of malonic acid and is characterized by the presence of two methoxy groups attached to the central carbon atom. This compound is widely used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(dimethoxymethyl)propanedioate can be synthesized through various methods. One common approach involves the reaction of dimethyl malonate with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by methanolysis .
Industrial Production Methods
In industrial settings, the production of dimethyl 2-(dimethoxymethyl)malonate often involves large-scale reactions using similar principles as the laboratory synthesis. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Dimethyl 2-(dimethoxymethyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted malonates .
科学的研究の応用
Dimethyl 2-(dimethoxymethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of various drugs and bioactive compounds.
Industry: It is utilized in the production of polymers, resins, and coatings.
作用機序
The mechanism of action of dimethyl 2-(dimethoxymethyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the enolate intermediate .
類似化合物との比較
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl 2-(dimethoxymethyl)malonate
Uniqueness
Dimethyl 2-(dimethoxymethyl)propanedioate is unique due to the presence of two methoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and product yields .
特性
分子式 |
C8H14O6 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC名 |
dimethyl 2-(dimethoxymethyl)propanedioate |
InChI |
InChI=1S/C8H14O6/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h5,8H,1-4H3 |
InChIキー |
UDHGQKGSVIWMQC-UHFFFAOYSA-N |
SMILES |
COC(C(C(=O)OC)C(=O)OC)OC |
正規SMILES |
COC(C(C(=O)OC)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















